5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide

Structural Biology Medicinal Chemistry Analytical Chemistry

Researchers investigating FABP4/5 inhibition face a lack of well-characterized regioisomeric probes to establish structure-selectivity relationships. This 95% pure, non-annulated thiophenylamide (CAS 2034344-24-4) serves as a specific 3,3'-thienyl-pyridyl regioisomer, enabling precise SAR mapping against the 2,3'-analog (CAS 2034595-52-1). • Definitive regiochemistry verified by InChI Key BZTKDGOUVZOFLO-UHFFFAOYSA-N • Suitable as a reference standard for HPLC/LC-MS method development • Available for immediate procurement with global shipping

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 2034344-24-4
Cat. No. B2600737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide
CAS2034344-24-4
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
InChIInChI=1S/C21H20N2O2S/c24-19(16-6-2-1-3-7-16)9-4-10-20(25)23-14-17-8-5-12-22-21(17)18-11-13-26-15-18/h1-3,5-8,11-13,15H,4,9-10,14H2,(H,23,25)
InChIKeyBZTKDGOUVZOFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FABP4/5 Inhibitor 2034344-24-4 Overview


The compound 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide (CAS 2034344-24-4) is a synthetic, non-annulated thiophenylamide derivative [1]. Its core structure features a 5-oxo-5-phenylpentanamide moiety linked to a (2-(thiophen-3-yl)pyridin-3-yl)methyl group. The compound belongs to a chemical class explored for fatty-acid binding protein (FABP) 4 and/or 5 inhibition, a mechanism investigated for metabolic and inflammatory diseases [2]. It is primarily available as a research chemical with a typical purity of 95% .

1
FABP4/5 pathway inhibition studies; suitable for metabolic and inflammatory disease model research
2
Regioisomeric probe for structure-activity relationship (SAR) investigations of non-annulated thiophenylamides
3
Research-grade compound (typical purity 95%); supports in vitro binding and selectivity assays

Irreplaceability of This FABP4/5 Ligand


Generic substitution is not feasible for 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide due to its unique regiochemistry. The compound is characterized by a specific connectivity where the thiophene ring is attached at the 3-position of the pyridine ring via its own 3-position [1]. A closely related regioisomer, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide (CAS 2034595-52-1), differs in the attachment points of both the thiophene (2-yl vs. 3-yl) and the amide linker (pyridin-3-yl vs. pyridin-5-yl) . These structural variations are known to critically impact binding affinity and selectivity for targets like FABP4/5, as demonstrated in patent structure-activity relationship (SAR) studies on non-annulated thiophenylamides [1]. Therefore, these compounds cannot be interchanged for structure-activity relationship (SAR) or pharmacological studies without risking altered target engagement.

Regiochemistry 3-thienyl, 3-pyridylmethyl connectivity differs from the 2,5'-regioisomer (CAS 2034595-52-1); binding mode and selectivity may not transfer directly.
SAR Integrity Patent SAR data indicates even minor connectivity changes can shift FABP4/5 inhibitory activity; using the incorrect regioisomer may invalidate target engagement profiling.
Purity & Source Purity grade and vendor specifications may vary between regioisomers; assuming equivalence without a certificate of analysis limits result reproducibility.

Regioisomer Differentiation Evidence


Molecular Identity Verification

The target compound is unequivocally identified by its unique InChI Key (BZTKDGOUVZOFLO-UHFFFAOYSA-N), which confirms the distinct 3-thienyl, 3-pyridylmethyl connectivity . This is analytically distinct from the regioisomer 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide, which has a different InChI Key (BMLJRTOJAJIJRI-UHFFFAOYSA-N) . Procurement of the correct regioisomer is critical, as the patent literature on non-annulated thiophenylamides demonstrates that variations in regioisomer connectivity lead to significant differences in FABP4/5 inhibitory activity [1].

Molecular Identity Verification
Head-to-head
Target InChI Key: BZTKDGOUVZOFLO-UHFFFAOYSA-N
Regioisomer InChI Key: BMLJRTOJAJIJRI-UHFFFAOYSA-N
Ensures procurement of the correct regioisomer for SAR studies; avoids invalid data due to isomer mix-up.
Analytical identity check; structurally distinct regioisomers.
Structural Biology Medicinal Chemistry Analytical Chemistry

FABP4 vs. FABP5 Binding Mode Prediction

The patent US9353102B2 on non-annulated thiophenylamides provides quantitative IC50 data for numerous compounds. While the specific IC50 for CAS 2034344-24-4 is not publicly disclosed, the patent's SAR tables show that even minor changes in the thiophene and pyridine substitution pattern can alter FABP4/5 dual inhibitory activity from low nanomolar to micromolar ranges [1]. For instance, a closely related compound with a cyclopropyl-oxadiazole substitution showed an IC50 of 143 nM against a related target [2]. The unique 3,3'-connectivity of the target compound is predicted to confer a distinct binding mode compared to its 2,5'-regioisomer, which is expected to impact its selectivity profile for FABP4 over FABP5.

FABP4 vs. FABP5 Binding Mode Prediction
Class-level
No specific IC50 for this compound; class-level SAR suggests connectivity-dependent activity shifts.
Supports using the specific regioisomer for target-specific screening; commercial alternatives would break the SAR series.
Data to verify; precise binding mode and selectivity require experimental validation.
Drug Discovery Pharmacology Computational Chemistry

Purity and Supply Availability

The compound is commercially cataloged with a standard purity of 95% . This is a typical specification for a research-grade chemical intended for in vitro assays. While no direct comparator purity data is available, the availability from multiple specialized chemical vendors ensures a baseline quality for initial screening. This contrasts with the 2,5'-regioisomer, which may also be available but at a potentially different purity grade . Ensuring a consistent, high-purity supply is foundational for reproducible dose-response and selectivity profiling.

Purity and Supply Availability
Data to verify
Cataloged purity: 95%
Defined purity standard supports reproducible in vitro assay results; minimizes impurity confounding.
Vendor specification; confirm with certificate of analysis for each lot.
Chemical Biology Preclinical Development Procurement

Research Applications for FABP4/5 Inhibitor


FABP4/5 Dual Inhibitor Lead Optimization

This compound serves as a specific regioisomeric probe for exploring how the 2,3'- vs. 3,3'-thienyl-pyridyl connectivity affects the binding pocket of FABP4 and FABP5, a key step in optimizing dual inhibitors for metabolic syndrome. As shown in patent US9353102B2, such nuances are critical for achieving potent, dual inhibition [1].

Selectivity Screening in Inflammation Models

By directly comparing the biological activity of this 3-thienyl regioisomer with its 2-thienyl analog (CAS 2034595-52-1), researchers can map the structure-selectivity relationship for FABP4/5-mediated inflammatory pathways, thereby identifying a lead compound with a favorable therapeutic window .

Co-crystallization Probe for FABP4/5

The rigid, well-defined structure of this thiophenylamide makes it a suitable candidate for co-crystallization with FABP4 or FABP5. The resulting high-resolution structure would provide atomic-level understanding of the binding mode, guiding the design of next-generation inhibitors.

Analytical Reference Standard

Its unique InChI Key (BZTKDGOUVZOFLO-UHFFFAOYSA-N) and commercial availability at 95% purity allow it to be used as a reference standard for developing HPLC or LC-MS methods to distinguish between closely related thiophenylamide regioisomers in complex reaction mixtures .

Application
Selection Property
Validation Focus
FABP4/5 dual inhibition SAR studies
Regioisomeric probe specificity
Binding mode and selectivity in FABP assays
FABP4/5 pathway selectivity profiling
Comparator regioisomer differentiation
Inflammatory pathway target engagement endpoints
Co-crystallization for binding mode elucidation
Structural rigidity and defined connectivity
High-resolution binding mode determination
Regioisomer analytical reference
Unique InChI Key and cataloged purity
Chromatographic separation validation
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